Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate
Description
Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core modified with a tert-butyl carboxylate group at position 1, an amino group at position 3, and a cyano substituent at position 5. This structure combines steric protection (via the tert-butyl group) with reactive functional groups (amino and cyano), making it a versatile intermediate in pharmaceutical and organic synthesis. Indazole derivatives are widely studied for their biological activity, particularly in kinase inhibition and anticancer drug development .
Properties
CAS No. |
871709-87-4 |
|---|---|
Molecular Formula |
C13H14N4O2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-5-cyanoindazole-1-carboxylate |
InChI |
InChI=1S/C13H14N4O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-14)6-9(10)11(15)16-17/h4-6H,1-3H3,(H2,15,16) |
InChI Key |
FSHYMQMEQBMRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C#N)C(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with tert-butyl isocyanate in the presence of a base, followed by cyclization to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the indazole ring.
Reduction: Amine derivatives with reduced cyano groups.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5-cyano-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to two closely related analogs:
tert-Butyl 3-cyano-1H-indazole-1-carboxylate (Compound A, CAS 1337881-54-5) .
tert-Butyl 5-chloro-1H-indazole-1-carboxylate (Compound B, CAS 1337880-35-9) .
Key Structural Differences:
- Target Compound: 3-amino and 5-cyano substituents.
- Compound A: 3-cyano substituent only.
- Compound B : 5-chloro substituent only.
Physicochemical Properties
*Estimated based on structural analogs.
Crystallographic and Hydrogen-Bonding Behavior
- The amino group in the target compound enhances hydrogen-bonding capacity, influencing crystal packing and solubility. Graph set analysis (as per Etter’s rules) would predict distinct hydrogen-bonding motifs compared to Compounds A and B .
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